molecular formula C9H16O B8486146 Bicyclo(2.2.2)octane, 1-methoxy- CAS No. 7697-14-5

Bicyclo(2.2.2)octane, 1-methoxy-

Cat. No. B8486146
Key on ui cas rn: 7697-14-5
M. Wt: 140.22 g/mol
InChI Key: RIYARDQGQOVCPK-UHFFFAOYSA-N
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Patent
US08487108B2

Procedure details

To a stirred mixture of 1-methoxybicyclo[2.2.2]octane (4.0 g, 28 mmol) and acetyl bromide (6.2 g, 50.4 mmol) was added 10 drops of stannic chloride at 0° C. After stirring for 0.5 h, the temperature was allowed to rise to 20-25° C. and stirring was continued at the same temperature for 3 h. After cooling to 0° C., water (30 mL) was added and the mixture was stirred for 10 min. Then the mixture was poured into water (150 mL) and extracted with ether (100 mL×3). The ether layers were combined, washed with aqueous sodium bicarbonate and water, and dried over sodium sulfate. The solvent was removed under reduced pressure to produce 1-bromobicyclo[2.2.2]octane (4.0 g, 75%), which was used for next step without purification. 1H NMR (CDCl3) δ 2.23 (m, 6H), 1.95 (m, 1H), 1.81-1.63 (m, 6H), 1.52 (m, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]12[CH2:10][CH2:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH2:4]2.C([Br:14])(=O)C>O>[Br:14][C:3]12[CH2:10][CH2:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH2:4]2

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC12CCC(CC1)CC2
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C)(=O)Br
Step Two
Name
stannic chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 20-25° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at the same temperature for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 mL×3)
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC12CCC(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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